molecular formula C7H14ClNO B1433267 1-Oxa-7-azaspiro[4.4]nonane hydrochloride CAS No. 1419590-81-0

1-Oxa-7-azaspiro[4.4]nonane hydrochloride

Cat. No.: B1433267
CAS No.: 1419590-81-0
M. Wt: 163.64 g/mol
InChI Key: RCYSLGBZYBGVFC-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[44]nonane hydrochloride is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-7-azaspiro[4.4]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1-Azaspiro[4.4]nonane hydrochloride
  • 7-Oxa-1-azaspiro[4.4]nonane hydrochloride
  • 8-Oxa-1-azaspiro[4.5]decane hydrochloride

Comparison: 1-Oxa-7-azaspiro[4.4]nonane hydrochloride is unique due to the presence of both oxygen and nitrogen atoms within its ring system, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-oxa-7-azaspiro[4.4]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(9-5-1)3-4-8-6-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYSLGBZYBGVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-7-azaspiro[4.4]nonane hydrochloride
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Reactant of Route 6
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